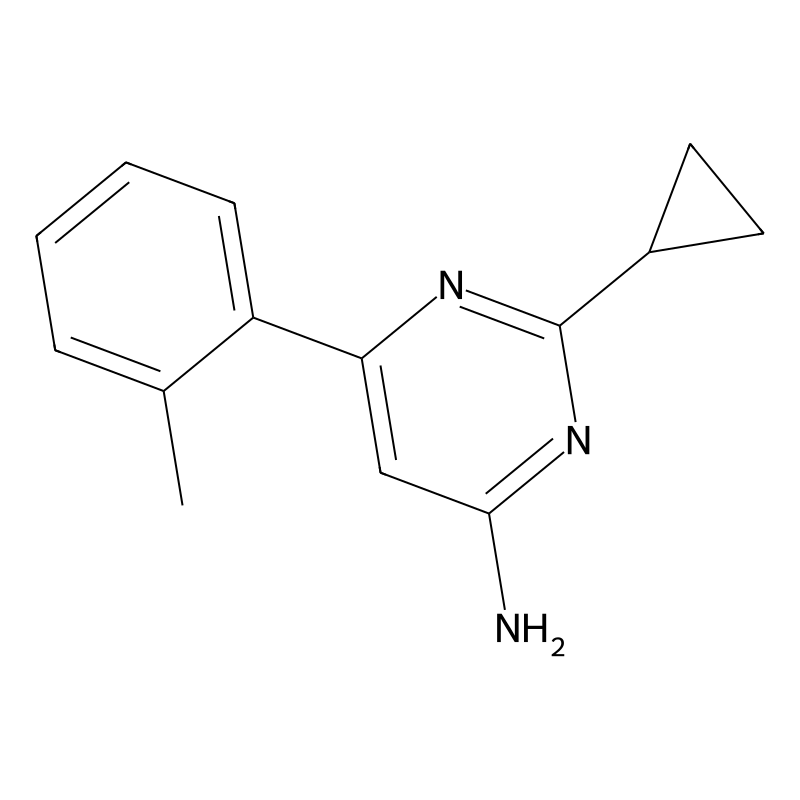

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search of Scientific Databases: Searches of scientific databases like PubChem [] and SciFinder [] haven't yielded any published research directly connected to this specific molecule.

This doesn't necessarily mean there is no research being done on this compound. It could be a relatively new molecule, or research on it might not be publicly available yet.

Further Exploration:

Here are some suggestions for further exploration:

- Patent Databases: You can search patent databases to see if 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine is mentioned in any patent applications. This might give clues about its potential uses.

- Chemical Suppliers: Some chemical suppliers might have information about the intended use of the molecule in their product descriptions.

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a cyclopropyl group and a 2-methylphenyl substituent, which contribute to its unique chemical properties and potential biological activities. Pyrimidines are known for their presence in various biological systems, including nucleic acids, making this compound of significant interest in medicinal chemistry and drug development.

The chemical reactivity of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine includes:

- Oxidation: The compound can undergo oxidation using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of more complex derivatives.

- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride, which may alter the functional groups present in the molecule.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms or other electrophilic centers within the structure.

- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with boronic acids.

Research indicates that 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine exhibits potential biological activities. It has been studied for its pharmacological properties, including:

- Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects: Preliminary studies suggest that it could have anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.

- Inhibition of Mitochondrial Complex I: The mechanism of action involves inhibiting mitochondrial complex I, leading to energy depletion in cells, which could be leveraged for therapeutic applications against certain diseases.

The synthesis of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine typically involves several key steps:

- Formation of an Intermediate: Cyclopropylamine is reacted with 2-methylbenzaldehyde to create an intermediate compound.

- Cyclization: This intermediate is then cyclized with guanidine or similar reagents to form the pyrimidine ring.

- Optimization: Reaction conditions such as temperature, solvent choice, and catalyst use are optimized to enhance yield and purity.

Industrial methods may vary but generally follow similar principles to maximize efficiency and scalability.

The applications of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine span various fields:

- Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug development targeting diseases related to inflammation and infection.

- Chemical Research: It serves as a building block in synthesizing more complex molecules within organic chemistry.

- Material Science: The compound may also find applications in developing new materials due to its unique structural properties.

Studies exploring the interactions of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine with biological targets have indicated its potential efficacy against specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Several compounds exhibit structural similarities to 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine. These include:

- 2-Cyclopropyl-6-methylpyrimidin-4-amine

- Similar core structure but lacks the aromatic substitution seen in the target compound.

- 2-Cyclopropyl-6-(4-chlorophenyl)pyrimidin-4-amine

- Features a different phenyl substituent that may affect biological activity and reactivity.

- 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine

- Contains a thiophene group which could impart different electronic properties compared to the methylphenyl group.

Uniqueness

The uniqueness of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine lies in its specific substitution pattern and structural characteristics that influence its reactivity and potential biological effects. The combination of cyclopropyl and aromatic groups provides distinct properties not found in other similar pyrimidine derivatives, making it an interesting subject for further research and application development.